molecular formula C13H19N3O B8673372 1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone

1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone

Cat. No.: B8673372
M. Wt: 233.31 g/mol
InChI Key: LKODRJSXGUQDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone is a compound that features a piperazine ring, which is a common structural motif in medicinal chemistry

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone

InChI

InChI=1S/C13H19N3O/c1-10(17)12-4-3-11(9-13(12)14)16-7-5-15(2)6-8-16/h3-4,9H,5-8,14H2,1-2H3

InChI Key

LKODRJSXGUQDBN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)N

Origin of Product

United States

Chemical Reactions Analysis

1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, such as tyrosine kinases, by binding to their active sites . This binding can disrupt the normal function of these enzymes, leading to therapeutic effects such as the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone can be compared to other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the range of applications it supports, particularly in the development of pharmaceuticals targeting specific molecular pathways.

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